N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloropyridine moiety and a cyclohexene group linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a nucleophilic substitution reaction to introduce the desired functional group.
Cyclohexene Derivative Preparation: The cyclohexene moiety is synthesized through a series of reactions, including hydrogenation and dehydrogenation processes.
Oxalamide Formation: The final step involves the coupling of the chloropyridine intermediate with the cyclohexene derivative using oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclohexene group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloropyridin-2-yl)-N2-(2-phenylethyl)oxalamide: Similar structure but with a phenylethyl group instead of a cyclohexene moiety.
N1-(5-bromopyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Bromine substitution instead of chlorine.
N1-(3-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Chlorine substitution at a different position on the pyridine ring.
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the specific positioning of the chlorine atom on the pyridine ring and the presence of the cyclohexene moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-12-6-7-13(18-10-12)19-15(21)14(20)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDJQZYDXLHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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